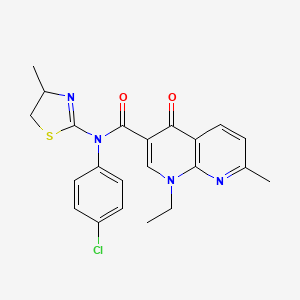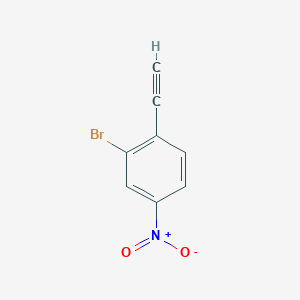
2-Bromo-4-nitrophenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-nitrophenylacetylene is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenylacetylene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenylacetylene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. For this compound, the reaction involves 2-bromo-4-nitroiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in its synthesis. The reaction conditions typically involve:
Catalyst: Palladium (Pd) complexes
Co-catalyst: Copper (Cu) salts
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Base: Triethylamine or potassium carbonate
Temperature: Room temperature to moderate heating (25-80°C)
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-nitrophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF, and mild heating.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), and ethanol as a solvent.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Major Products:
Substitution: 2-Amino-4-nitrophenylacetylene, 2-Thio-4-nitrophenylacetylene
Reduction: 2-Bromo-4-aminophenylacetylene
Oxidation: 2-Bromo-4-nitrobenzaldehyde, 2-Bromo-4-nitrobenzoic acid
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitrophenylacetylene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitrophenylacetylene is largely dependent on its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Nitro Group: Can undergo reduction to form an amino group, which can participate in further chemical transformations.
Alkyne Moiety: Provides a site for addition reactions, enabling the formation of various derivatives.
The molecular targets and pathways involved in its biological activity are not extensively documented, but its reactivity suggests potential interactions with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-nitrotoluene: Similar in structure but lacks the alkyne moiety, limiting its reactivity in certain types of reactions.
4-Bromo-2-nitrophenylacetylene: Positional isomer with different reactivity due to the placement of functional groups.
2-Bromo-4-nitrobenzaldehyde: Contains an aldehyde group instead of an alkyne, leading to different chemical behavior.
Uniqueness: 2-Bromo-4-nitrophenylacetylene is unique due to the combination of bromine, nitro, and alkyne functional groups, which provide a versatile platform for various chemical transformations and applications in multiple fields .
Eigenschaften
Molekularformel |
C8H4BrNO2 |
|---|---|
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
2-bromo-1-ethynyl-4-nitrobenzene |
InChI |
InChI=1S/C8H4BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H |
InChI-Schlüssel |
ZCKDIJFZESCGFE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


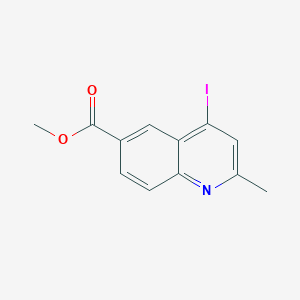
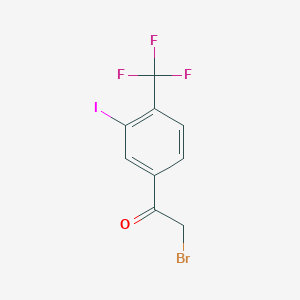
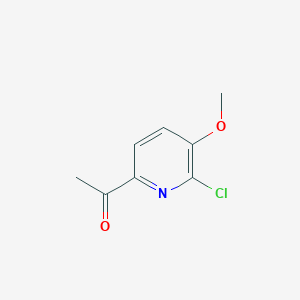
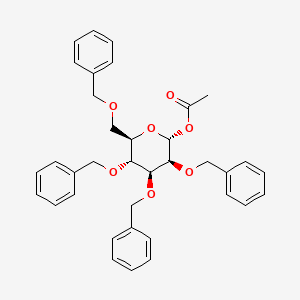
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
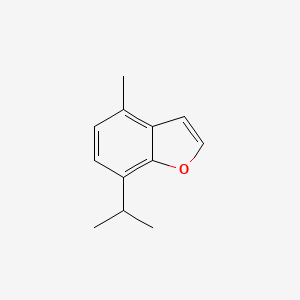
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
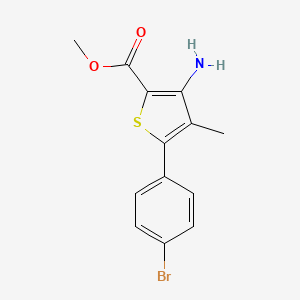
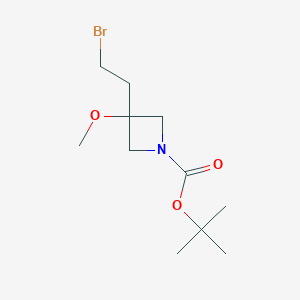
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
